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molecular formula C6H12N2O2 B8765257 1-(2-Methoxy-ethyl)-imidazolidin-2-one

1-(2-Methoxy-ethyl)-imidazolidin-2-one

Cat. No. B8765257
M. Wt: 144.17 g/mol
InChI Key: OXPVLEYEFIMCNF-UHFFFAOYSA-N
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Patent
US09133183B2

Procedure details

A −20° C. solution of 1-(2-chloroethyl)-3-(2-methoxyethyl)urea (0.300 g, 1.661 mmol) in THF (8.3 mL), under Ar, was treated with NaH (60% in mineral oil, 0.166 g, 4.15 mmol) allowed to warm to RT and stirred. The mixture was cooled to 0° C., treated slowly with satd. NH4Cl, then brine, warmed to RT and stirred for 20 min. The layers were separated, the aqueous layer extracted with EtOAc (2×) and the combined organics were dried over Na2SO4, concentrated to dryness and purified via silica gel chromatography (MeOH/DCM) to afford 1-(2-methoxyethyl)imidazolidin-2-one (220 mg, 92%) as a white solid. 1H NMR (400 MHz, DMSO-d6): δ 6.26 (s, 1 H), 3.39-3.31 (m, 4 H), 3.22 (s, 3 H), 3.20-3.14 (m, 4 H); MS (ESI) m/z: 145.1 (M+H+).
Name
1-(2-chloroethyl)-3-(2-methoxyethyl)urea
Quantity
0.3 g
Type
reactant
Reaction Step One
Name
Quantity
0.166 g
Type
reactant
Reaction Step One
Name
Quantity
8.3 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH2:3][NH:4][C:5]([NH:7][CH2:8][CH2:9][O:10][CH3:11])=[O:6].[H-].[Na+].[NH4+].[Cl-]>C1COCC1.[Cl-].[Na+].O>[CH3:11][O:10][CH2:9][CH2:8][N:7]1[CH2:2][CH2:3][NH:4][C:5]1=[O:6] |f:1.2,3.4,6.7.8|

Inputs

Step One
Name
1-(2-chloroethyl)-3-(2-methoxyethyl)urea
Quantity
0.3 g
Type
reactant
Smiles
ClCCNC(=O)NCCOC
Name
Quantity
0.166 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
8.3 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[Cl-]
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Cl-].[Na+].O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 0° C.
ADDITION
Type
ADDITION
Details
treated slowly with satd
STIRRING
Type
STIRRING
Details
stirred for 20 min
Duration
20 min
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer extracted with EtOAc (2×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organics were dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
CUSTOM
Type
CUSTOM
Details
purified via silica gel chromatography (MeOH/DCM)

Outcomes

Product
Name
Type
product
Smiles
COCCN1C(NCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 220 mg
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 91.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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